![molecular formula C19H20N2O4 B7543780 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543780.png)
2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure, which exhibits several interesting properties that make it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Inhibition of Enzymes: this compound has been found to inhibit various enzymes that are involved in the pathogenesis of various diseases.
2. Anti-oxidant Activity: Studies have shown that this compound exhibits significant anti-oxidant activity, which makes it a promising candidate for the development of new anti-oxidant drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. Potent Pharmacological Effects: this compound exhibits potent pharmacological effects, which makes it a promising candidate for various scientific research applications.
2. Easy Synthesis: The synthesis of this compound is relatively easy and can be carried out using simple laboratory equipment.
Some of the most notable limitations of this compound include:
1. Limited Solubility: this compound exhibits limited solubility in water, which makes it difficult to use in certain scientific research applications.
2. Toxicity: Studies have shown that this compound exhibits some level of toxicity, which makes it important to use caution when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the scientific research on 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole. Some of the most notable future directions include:
1. Development of New Drugs: this compound has the potential to be developed into new drugs for various diseases.
2. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of this compound.
3. Toxicity Studies: More studies are needed to fully understand the toxicity of this compound and to develop safer handling procedures for this compound.
4. Formulation Studies: Studies are needed to develop new formulations of this compound that exhibit improved solubility and bioavailability.
Conclusion:
In conclusion, this compound is a promising compound that exhibits several interesting properties that make it a potential candidate for various scientific research applications. This compound has the potential to be developed into new drugs for various diseases, and further studies are needed to fully understand its mechanism of action and toxicity.
Synthesemethoden
The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound involves the reaction of 2,6-dimethylphenol and 2-methoxyphenol with N,N-dimethylformamide dimethyl acetal, followed by the addition of hydrazine hydrate and triethyl orthoformate. The resulting product is then treated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit several interesting properties that make it a promising candidate for various scientific research applications. Some of the most notable applications of this compound include:
1. Antimicrobial Activity: this compound has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. This property makes it a promising candidate for the development of new antimicrobial agents.
2. Anticancer Activity: Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. This property makes it a potential candidate for the development of new anticancer drugs.
3. Anti-inflammatory Activity: this compound has been found to exhibit anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-[(2,6-dimethylphenoxy)methyl]-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-7-6-8-14(2)19(13)24-12-18-21-20-17(25-18)11-23-16-10-5-4-9-15(16)22-3/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBFGLAIAQZXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.